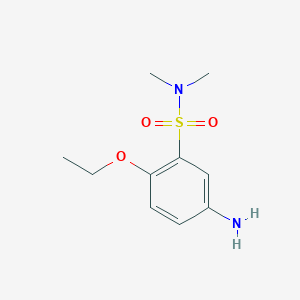![molecular formula C11H18Cl2N2O2 B2848195 3-{[(2R,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine dihydrochloride CAS No. 2173637-87-9](/img/structure/B2848195.png)
3-{[(2R,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(2R,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine dihydrochloride is a chemical compound with the molecular formula C11H16N2O2·2HCl and a molecular weight of 281.18 g/mol. This compound is characterized by its unique structural features, including a pyridine ring and a methoxypyrrolidinyl group, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2R,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine dihydrochloride typically involves multiple steps, starting with the preparation of the pyridine core. One common synthetic route includes the following steps:
Formation of Pyridine Core: : The pyridine ring can be synthesized through a cyclization reaction of an appropriate diketone precursor.
Introduction of Methoxypyrrolidinyl Group: : The methoxypyrrolidinyl group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the methoxypyrrolidinyl moiety.
Formation of Dihydrochloride Salt: : The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3-{[(2R,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: : The pyridine ring can be oxidized to form pyridine N-oxide derivatives.
Reduction: : Reduction reactions can be performed to convert the pyridine ring to its corresponding pyridine derivative.
Substitution: : Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed
Pyridine N-oxides: : Resulting from oxidation reactions.
Reduced Pyridine Derivatives: : Formed through reduction reactions.
Substituted Pyridines: : Resulting from nucleophilic substitution reactions.
科学的研究の応用
3-{[(2R,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine dihydrochloride has various applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in drug discovery and development.
Industry: : Employed in the production of agrochemicals, pharmaceuticals, and other chemical products.
作用機序
The mechanism by which 3-{[(2R,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
3-{[(2R,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine dihydrochloride is unique due to its specific structural features and reactivity. Similar compounds include:
3-{[(2R,4R)-4-ethoxypyrrolidin-2-yl]methoxy}pyridine dihydrochloride: : Similar structure with an ethoxy group instead of a methoxy group.
3-{[(2R,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine hydrochloride: : Similar structure without the dihydrochloride salt form.
3-{[(2R,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine: : The free base form of the compound.
These compounds share similarities in their core structure but differ in their substituents and salt forms, leading to variations in their chemical properties and applications.
特性
IUPAC Name |
3-[[(2R,4R)-4-methoxypyrrolidin-2-yl]methoxy]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-14-11-5-9(13-7-11)8-15-10-3-2-4-12-6-10;;/h2-4,6,9,11,13H,5,7-8H2,1H3;2*1H/t9-,11-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBXZSPPBXABFA-XFQLJVDGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)COC2=CN=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@@H](NC1)COC2=CN=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B2848114.png)





![3,4,5-trimethoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2848125.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methoxybenzoate](/img/structure/B2848127.png)


![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2848132.png)
![3-methanesulfonyl-N-[(2E)-3-(2-methoxyethyl)-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2848133.png)
![N-[(2,6-Difluorophenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2848134.png)
